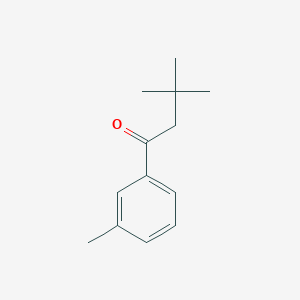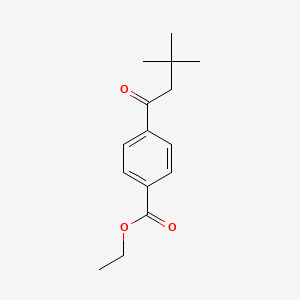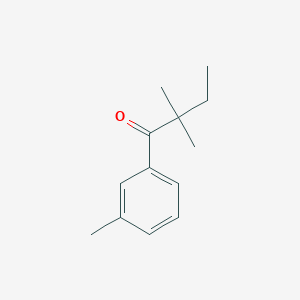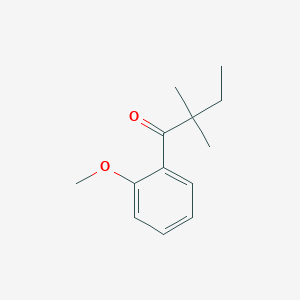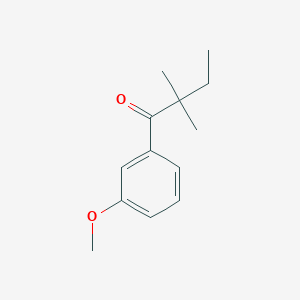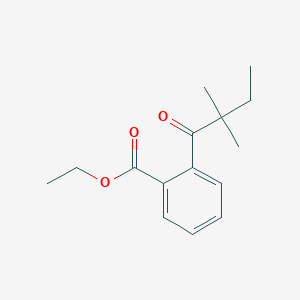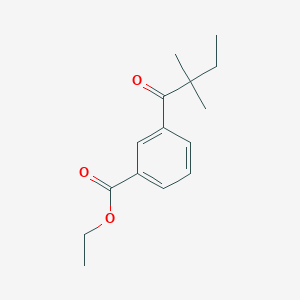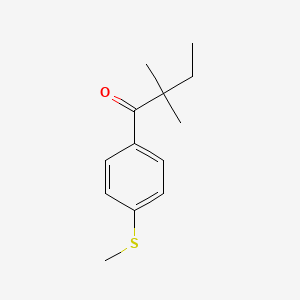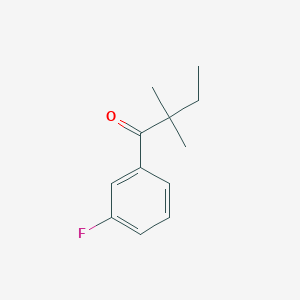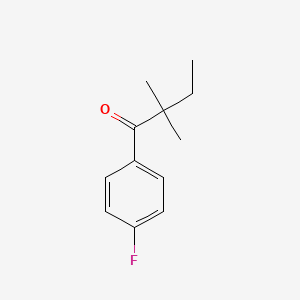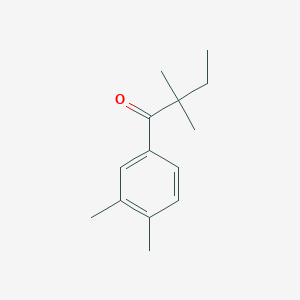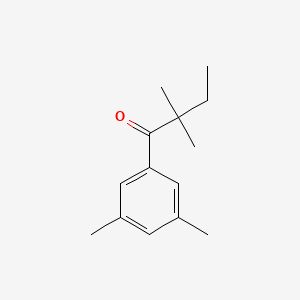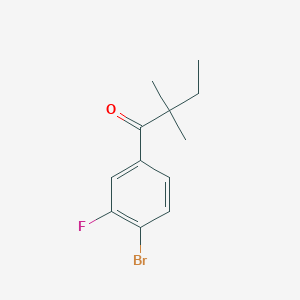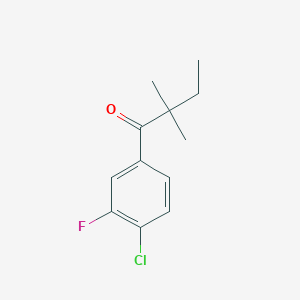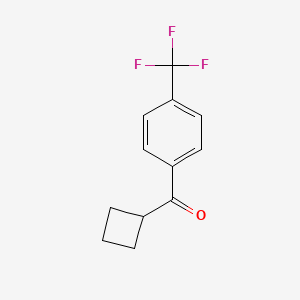
Cyclobutyl 4-trifluoromethylphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O . It is a synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .
Synthesis Analysis
A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The unique four-membered ring structure of cyclobutyl compounds is not only a useful intermediate for the synthesis of biomedical candidate materials but also an indispensable framework for drug design and application .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Numerous aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with exclusive cis-selectivity .Applications De Recherche Scientifique
Synthesis and Rearrangement Applications
Cyclobutyl 4-trifluoromethylphenyl ketone and its derivatives show a wide range of applications in synthetic chemistry, particularly in rearrangement reactions. For instance, cyclobutyl methanol has been utilized in synthesis processes involving the addition of Grignard reagents to bicyclic ketones. This process is crucial for preparing compounds like norbornanes and cerapicol, indicating the importance of cyclobutyl derivatives in synthesizing complex organic structures (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).
Catalytic Applications
The compound has also found relevance in catalysis. Methylplatinum triflate coordinated with specific cyclobutene derivatives acts as a selective catalyst for the dehydrogenative silylation of ketones, resulting in the formation of silyl enol ethers in high yields. This highlights the potential of cyclobutyl 4-trifluoromethylphenyl ketone derivatives in catalytic processes, offering new pathways in synthetic chemistry (Ozawa, Yamamoto, Kawagishi, Hiraoka, Ikeda, Minami, Ito, & Yoshifuji, 2001).
Electrophile and Enamine Reactions
The compound is involved in reactions with electrophiles and enamines. Cyclobutenes, when reacted with ketone enamines, lead to the formation of α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions open up avenues for creating new molecular structures, showcasing the compound's versatility in chemical synthesis (Franck-Neumann, Miesch, & Barth, 1988).
NMR Study and Chemical Properties
An NMR study of ketones including cyclobutyl ketones provided insights into their chemical properties, like the electrophilicity of the carbonyl moiety. This knowledge is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Frimer, Sharon, & Gottlieb, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVOFYZQVIBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642541 |
Source


|
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-trifluoromethylphenyl ketone | |
CAS RN |
53342-40-8 |
Source


|
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

